REACTION_CXSMILES
|
C[C@@H]1O[C@@H]([O:8][C@@H:9]2[C:14]3=[C:15](O)C4C(=O)C5C(=CC=CC=5OC)C(=O)C=4[C:18]([OH:19])=[C:13]3[CH2:12][C@@](O)(C(C)=O)C2)C[C@H](N)[C@@H]1O.Cl.[CH2:40]([OH:47])[C:41]([NH2:46])([CH2:44][OH:45])[CH2:42]O.[CH2:48]([OH:55])[C:49]([NH2:54])([CH2:52]O)[CH2:50][OH:51].Cl>CO.O=O>[CH3:52][C:49]1([CH2:48][OH:55])[NH:54][C:14]([C:13]2([CH3:12])[NH:46][C:41]([CH2:40][OH:47])([CH3:42])[CH2:44][O:45][C:18]2=[O:19])([CH3:15])[C:9](=[O:8])[O:51][CH2:50]1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
11.9 mg
|
Type
|
reactant
|
Smiles
|
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC=3C2=C(C4=C(C3O)C(=O)C5=CC=CC(=C5C4=O)OC)O)(C(=O)C)O)N)O.Cl
|
Name
|
|
Quantity
|
24.2 mg
|
Type
|
reactant
|
Smiles
|
C(C(CO)(CO)N)O
|
Name
|
Tris hydrochloride
|
Quantity
|
31.6 mg
|
Type
|
reactant
|
Smiles
|
C(C(CO)(CO)N)O.Cl
|
Name
|
solution
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was promptly removed under vacuum
|
Type
|
ADDITION
|
Details
|
was introduced into the other compartment of the cell
|
Type
|
CUSTOM
|
Details
|
The sample was freeze-thaw degassed over three cycles
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
ADDITION
|
Details
|
to mixing
|
Type
|
WAIT
|
Details
|
were recorded every 10 sec for the first 125 sec
|
Duration
|
125 s
|
Type
|
CUSTOM
|
Details
|
every 20 sec
|
Duration
|
20 s
|
Type
|
CUSTOM
|
Details
|
From the absorbance change at 620 nm over the first 85 sec (50% reaction of daunorubicin)
|
Duration
|
85 s
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(COC(=O)C(N1)(C)C2(C(=O)OCC(N2)(C)CO)C)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |